N6-methylquinoxaline-5,6-diamine
CAS No.: 888037-23-8
Cat. No.: VC20759733
Molecular Formula: C9H10N4
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888037-23-8 |
|---|---|
| Molecular Formula | C9H10N4 |
| Molecular Weight | 174.2 g/mol |
| IUPAC Name | 6-N-methylquinoxaline-5,6-diamine |
| Standard InChI | InChI=1S/C9H10N4/c1-11-6-2-3-7-9(8(6)10)13-5-4-12-7/h2-5,11H,10H2,1H3 |
| Standard InChI Key | ZKYWREIEORYBJU-UHFFFAOYSA-N |
| SMILES | CNC1=C(C2=NC=CN=C2C=C1)N |
| Canonical SMILES | CNC1=C(C2=NC=CN=C2C=C1)N |
Introduction
N6-methylquinoxaline-5,6-diamine is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family, characterized by a fused benzene and pyrazine ring structure. With the molecular formula C₉H₁₀N₄ and a molecular weight of 174.20 g/mol, it serves as a key intermediate in medicinal chemistry due to its diverse biological activities . Below is a comprehensive analysis of its properties, synthesis, and applications.
Synthesis Methods
N6-methylquinoxaline-5,6-diamine is synthesized through two primary routes:
Industrial production often employs recyclable catalysts like titanium silicate-1 to enhance efficiency.
Biological Activities
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity:
Derivatives also show antifungal and antiviral activity, particularly against coxsackievirus B5 (CBV5) .
Anticancer Activity
In vitro studies demonstrate cytotoxic effects against cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HepG-2 | 2.1–9.8 | VEGFR-2 inhibition, apoptosis |
| MCF-7 | 2.1–9.8 | Caspase activation, G2/M phase arrest |
Mechanisms of Action
-
Antimicrobial: Targets bacterial DNA/RNA synthesis and cell wall integrity .
-
Anticancer: Induces apoptosis via caspase activation and cell cycle arrest.
-
Antiviral: Inhibits viral entry and replication by binding viral proteins.
Material Science Applications
The compound acts as a UV-sensitive photoinitiator in polymerization processes, enhancing mechanical properties of polymers by reducing oxygen inhibition during curing.
Environmental and Health Considerations
N6-methylquinoxaline-5,6-diamine has been detected as a heterocyclic amine in cooked meats, with mutagenic potential:
| Source | Concentration (µg/g) |
|---|---|
| Grilled chicken | 0.15 |
| Pan-fried beef | 0.25 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume